molecular formula C25H22N2O6 B2465596 3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 862830-01-1

3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2465596
CAS No.: 862830-01-1
M. Wt: 446.459
InChI Key: GPHCBSLUMPQLJW-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the amide and methoxy functional groups. Common reagents used in these reactions include methoxybenzoyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethoxybenzamido)-N-(2-hydroxyphenyl)-1-benzofuran-2-carboxamide
  • 3-(3,5-dimethoxybenzamido)-N-(2-chlorophenyl)-1-benzofuran-2-carboxamide
  • 3-(3,5-dimethoxybenzamido)-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

Uniqueness

3-(3,5-dimethoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide stands out due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups contributes to its unique properties compared to similar compounds.

Properties

IUPAC Name

3-[(3,5-dimethoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-16-12-15(13-17(14-16)31-2)24(28)27-22-18-8-4-6-10-20(18)33-23(22)25(29)26-19-9-5-7-11-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCBSLUMPQLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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